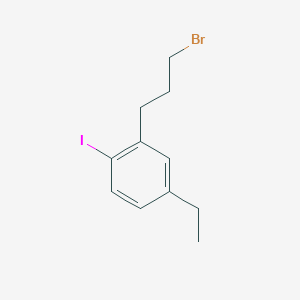
1-(3-Bromopropyl)-5-ethyl-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-5-ethyl-2-iodobenzene is an organic compound characterized by the presence of bromine, iodine, and ethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the bromination of 5-ethyl-2-iodobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include deiodinated hydrocarbons.
科学研究应用
1-(3-Bromopropyl)-5-ethyl-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene involves its interaction with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.
相似化合物的比较
1-(3-Bromopropyl)-2-iodobenzene: Lacks the ethyl group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-5-methyl-2-iodobenzene: Contains a methyl group instead of an ethyl group, affecting its chemical properties.
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene:
Uniqueness: 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene is unique due to the combination of bromine, iodine, and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
属性
分子式 |
C11H14BrI |
|---|---|
分子量 |
353.04 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-4-ethyl-1-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
SJQQGCPNKPKDHS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)I)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



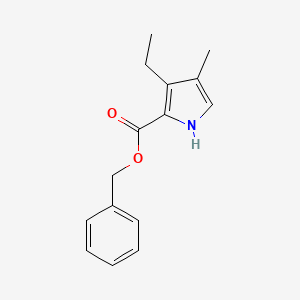
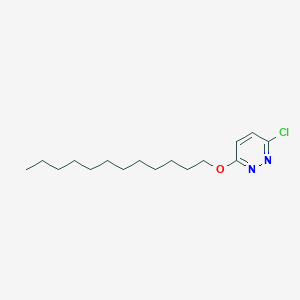

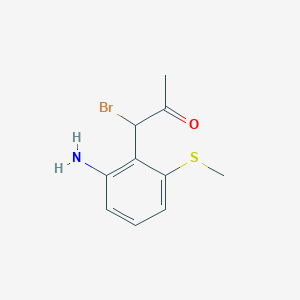
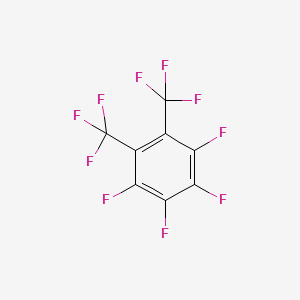
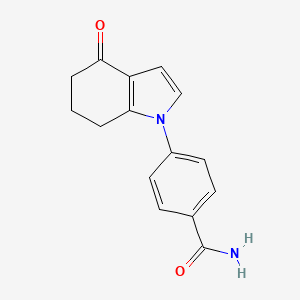
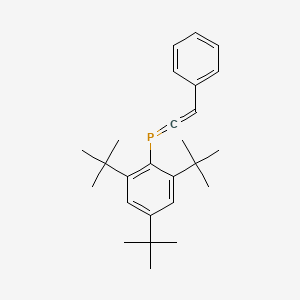

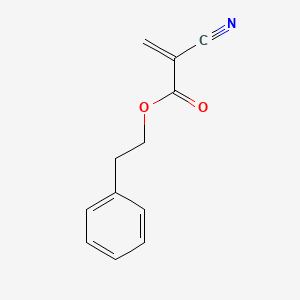
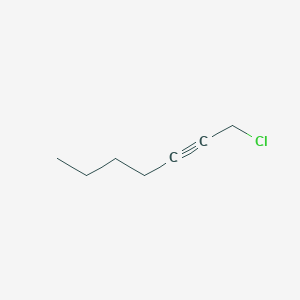
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
